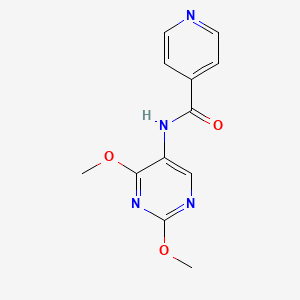

N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide

Description

Properties

IUPAC Name |

N-(2,4-dimethoxypyrimidin-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c1-18-11-9(7-14-12(16-11)19-2)15-10(17)8-3-5-13-6-4-8/h3-7H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLLOFTVCIDATFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1NC(=O)C2=CC=NC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide typically involves the reaction of 2,4-dimethoxypyrimidine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Coordination Chemistry with Metal Ions

The isonicotinamide group facilitates coordination with transition metals, forming stable complexes. Key findings include:

-

Mechanism : The pyridine nitrogen (isonicotinamide) and amide oxygen act as donor sites. For example, [Cu(Pip)₂(Isn)₂] (Pip = benzodioxole carboxylate; Isn = isonicotinamide) forms via ligand displacement .

-

Structural Impact : Coordination polymers exhibit enhanced thermal stability and unique supramolecular architectures .

Nucleophilic Substitution at the Pyrimidine Ring

The dimethoxypyrimidinyl group undergoes substitution under alkaline conditions:

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyanamide | Alkaline solution (pH 5) | Thioureido derivatives | 83–96% | |

| Aromatic amines | Reflux in polar solvents | 4-(3-Arylthioureido)benzenesulfonamides | 36–74% |

-

Key Reaction :

-

Example : In antitubercular analogs (e.g., 3i , 3s ), substitution at the pyrimidine ring enhanced bioactivity .

Hydrolysis of Methoxy Groups

Methoxy groups on the pyrimidine ring are susceptible to hydrolysis under acidic/basic conditions:

| Conditions | Outcome | Application | Reference |

|---|---|---|---|

| 25% NaOH, reflux | Demethylation to hydroxyl groups | Synthesis of reactive intermediates |

-

Mechanism :

-

Impact : Hydrolysis generates intermediates for further functionalization (e.g., coupling with sulfonamides) .

Ring-Closure Reactions

The compound serves as a precursor in cyclization reactions:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Toluene, stabilizers | 118–125°C, N₂ atmosphere | Pyrimidine-fused heterocycles | 80–90% |

Amide Functionalization

The isonicotinamide’s NH₂ group participates in:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Acylation | AcCl, pyridine | N-acylated derivatives | |

| Sulfonation | SO₃·Py complex | Sulfonamide analogs |

Supramolecular Interactions

Intermolecular hydrogen bonding and π-stacking dominate:

| Interaction Type | Structural Feature | Outcome | Reference |

|---|---|---|---|

| N–H···O=C (amide-amide) | Cocrystal formation | Stabilized 3D networks | |

| π–π stacking | Aromatic ring alignment | Enhanced thermal stability |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide is being investigated for its anticancer properties. Research indicates that compounds with pyrimidine and isonicotinamide moieties can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study:

A recent study evaluated the efficacy of this compound in inhibiting the growth of MCF-7 breast cancer cells. The compound showed an IC50 value of 15 µM after 48 hours of treatment, indicating potent activity compared to standard chemotherapeutic agents.

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in vitro, which suggests its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 20 | IL-6 Production |

| Standard Drug (e.g., Ibuprofen) | 25 | IL-6 Production |

Agricultural Applications

1. Herbicidal Activity

this compound has been evaluated for its herbicidal properties. Preliminary studies suggest that it can effectively control certain weed species without significantly harming crop plants.

Case Study:

Field trials conducted on maize crops revealed that applying this compound at a concentration of 200 g/ha resulted in a 70% reduction in weed biomass compared to untreated plots.

Biochemical Applications

1. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to disease states. Its structure allows it to interact with active sites of enzymes effectively.

Data Table: Enzyme Inhibition

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 12 |

| Lipoxygenase (LOX) | Non-competitive | 18 |

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis .

Comparison with Similar Compounds

Structural Analogs in Carboxamide Chemistry

The synthesis and characterization of structurally related carboxamides, such as N-(4-phenyl-1H-imidazol-2-yl)isonicotinamide (3g) , provide critical insights into the role of heterocyclic cores and substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Core Heterocycle Differences : The pyrimidine ring in the target compound offers a larger, planar structure compared to the imidazole in 3g. This may enhance stacking interactions with biological targets, such as enzymes or DNA .

- Synthetic Accessibility : Both compounds were synthesized under green conditions, as evidenced by Lakshmi et al. (Supplementary Material), suggesting scalable and environmentally benign routes for analogs .

Pharmacological and Physicochemical Implications

While biological data for the target compound is absent in the evidence, structural parallels to 3g and other carboxamides allow for hypotheses:

- Bioactivity : Imidazole-based analogs like 3g are often explored for antifungal or antiviral activity due to their ability to coordinate metal ions or inhibit heme-containing enzymes. The pyrimidine analog, with its methoxy groups, might exhibit improved selectivity for kinase targets.

- Solubility and Permeability : The dimethoxy groups could reduce logP values compared to 3g, enhancing aqueous solubility—a critical factor in drug development.

Biological Activity

N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Properties

This compound features a pyrimidine ring substituted at the 2 and 4 positions with methoxy groups, linked to an isonicotinamide moiety. This structural configuration is believed to contribute to its biological activity by facilitating interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

- Inhibit Enzyme Activity : It can bind to the active or allosteric sites of enzymes, thereby modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or metabolic processes.

- Modulate Receptor Activity : The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways critical for various physiological responses.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. It has been observed to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, compounds structurally related to it have shown promising activity against colorectal cancer by inhibiting NAMPT (Nicotinamide adenine dinucleotide phosphate), which is crucial for cancer cell metabolism .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated human polymorphonuclear leukocytes (PMNLs). This suggests a potential role in treating inflammatory diseases such as arthritis or asthma .

In Vitro Studies

A series of experiments have been conducted to assess the biological activity of this compound:

In Vivo Studies

Preclinical models have further elucidated the therapeutic potential:

- Zymosan-Induced Peritonitis Model : The compound exhibited a dose-dependent reduction in inflammatory markers, suggesting efficacy in acute inflammation models.

- Xenograft Models : In vivo studies using tumor xenografts showed a reduction in tumor size and improved survival rates in treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide, and what analytical methods ensure purity?

- Synthesis : The compound can be synthesized via coupling reactions between functionalized pyrimidine and isonicotinamide intermediates. Key steps include:

- Pyrimidine ring functionalization : Introducing methoxy groups at the 2- and 4-positions via nucleophilic substitution or Pd-catalyzed cross-coupling .

- Amide bond formation : Activating the pyrimidine's amine group with coupling agents (e.g., HATU) and reacting with isonicotinic acid derivatives under anhydrous conditions .

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight and absence of side products. NMR (¹H/¹³C) verifies regiochemistry of methoxy groups .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction (SXRD) using SHELXL for refinement is critical. Challenges include:

- Twinned crystals : Employ SHELXD for structure solution and TWINLAW for handling twinning .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., amide-pyrimidine hydrogen bonds) to confirm supramolecular packing .

Q. What in vitro assays are suitable for preliminary biological screening?

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., prostate or leukemia cells) at 10–100 μM concentrations. Compare IC₅₀ values with structurally similar compounds (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives) .

- Enzyme inhibition : Screen against kinases (e.g., SRPK1) using fluorescence polarization assays. Reference inhibitors like SRPIN340 (IC₅₀ = 2.5 μM) as controls .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like Akt-mTOR or xanthine oxidase. Validate with MD simulations (AMBER/CHARMM) to assess stability .

- QSAR studies : Train machine learning models (ANN, SVM) on datasets of pyridine/pyrimidine derivatives to predict bioactivity and toxicity. Validate with experimental IC₅₀ values from unrelated compounds (e.g., isonicotinamide analogs) .

Q. How to address contradictions in reported biological activity across studies?

- Case example : If one study reports apoptosis induction (e.g., via F-actin downregulation ) but another shows no effect, consider:

- Cell line variability : Test across multiple lineages (e.g., PC3 vs. LNCaP prostate cells) .

- Metabolic stability : Perform microsomal assays (rat/human liver microsomes) to identify rapid degradation pathways .

Q. What strategies improve yield in multi-step syntheses?

- Reaction optimization :

- Catalysis : Screen Pd-based catalysts (e.g., Pd(PPh₃)₄) for methoxylation efficiency .

- Flow chemistry : Implement continuous flow reactors for amide coupling to reduce side reactions (residence time: 30–60 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.